Molybdenum(II) acetylacetonate
Overview
Description
Molybdenum(II) acetylacetonate is a coordination compound derived from the acetylacetonate ligand and molybdenum ions The acetylacetonate ligand, a β-diketone, forms a six-membered chelate ring with the molybdenum ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum(II) acetylacetonate typically involves the reaction of molybdenum salts with acetylacetone in the presence of a base. The general reaction can be represented as: [ \text{Mo}^{2+} + 2 \text{Hacac} \rightarrow \text{Mo(acac)}_2 + 2 \text{H}^+ ] where (\text{Hacac}) represents acetylacetone. The addition of a base assists in the removal of protons from acetylacetone, shifting the equilibrium towards the formation of the complex .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Molybdenum(II) acetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states or even elemental molybdenum under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other β-diketones or phosphine ligands under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) acetylacetonate, while reduction could produce molybdenum metal or lower oxidation state complexes.
Scientific Research Applications
Molybdenum(II) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for molybdenum-containing enzymes.
Medicine: Research is ongoing into its potential use in medical applications, such as anticancer agents and diagnostic tools.
Mechanism of Action
The mechanism by which molybdenum(II) acetylacetonate exerts its effects is primarily through its coordination chemistry. The acetylacetonate ligands stabilize the molybdenum ion, allowing it to participate in various catalytic cycles. The compound can interact with substrates through ligand exchange, redox reactions, and coordination to active sites, facilitating chemical transformations .
Comparison with Similar Compounds
- Chromium(II) acetylacetonate
- Iron(II) acetylacetonate
- Nickel(II) acetylacetonate
Comparison: Molybdenum(II) acetylacetonate is unique due to its specific electronic configuration and redox properties. Compared to chromium(II) acetylacetonate and iron(II) acetylacetonate, this compound exhibits different catalytic behaviors and stability under various conditions. Nickel(II) acetylacetonate, while similar in structure, has distinct reactivity patterns due to the different electronic properties of nickel .
Properties
IUPAC Name |
dioxomolybdenum(2+);(Z)-4-oxopent-2-en-2-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/q;;+2;;/p-2/b2*4-3-;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMUJBBRXZPAJY-VGKOASNMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Mo+2]=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[Mo+2]=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MoO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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